(R)-2-(4-Chlorophenyl)pyrrolidine
CAS No.: 1217831-54-3
Cat. No.: VC21017922
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217831-54-3 |
|---|---|
| Molecular Formula | C10H12ClN |
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | (2R)-2-(4-chlorophenyl)pyrrolidine |
| Standard InChI | InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 |
| Standard InChI Key | CIHHGGKKRPPWSU-SNVBAGLBSA-N |
| Isomeric SMILES | C1C[C@@H](NC1)C2=CC=C(C=C2)Cl |
| SMILES | C1CC(NC1)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Properties
(R)-2-(4-Chlorophenyl)pyrrolidine exists in two primary forms: the free base and its hydrochloride salt. The free base has a CAS number of 1217831-54-3 and a molecular formula of C10H12ClN . The hydrochloride salt (CAS: 1228560-90-4) has a molecular formula of C10H13Cl2N and a molecular weight of 218.121 g/mol. The compound's chirality is defined by the (R) configuration at the C-2 position of the pyrrolidine ring, which is crucial for its biological activity and applications in asymmetric synthesis.
Structural Features
The compound consists of a pyrrolidine ring with a 4-chlorophenyl group attached to the C-2 position. The pyrrolidine component provides a basic nitrogen center, while the 4-chlorophenyl group contributes to the molecule's lipophilicity and potential for π-π interactions with target proteins. The specific (R) stereochemistry at the connection point between these two groups creates a defined three-dimensional arrangement that is essential for its biological recognition and chemical reactivity.
Synthesis Methodologies
Standard Synthetic Routes
The synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine under controlled conditions, often using specialized catalysts to ensure stereoselectivity. Alternative approaches may include the use of chiral auxiliaries or stereoselective reduction of appropriate precursors. Recent developments in synthetic methodologies have focused on improving yield, stereoselectivity, and efficiency.
Industrial Scale Production
For industrial applications, the synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine has been optimized to maximize yield and purity. These large-scale methods typically involve careful control of reaction conditions followed by purification and crystallization steps. Quality control measures ensure high purity (typically 99%) and consistent stereochemical integrity, which are critical for its applications in pharmaceutical synthesis.
Chemical Reactivity
General Reaction Profile
(R)-2-(4-Chlorophenyl)pyrrolidine participates in various chemical transformations, including oxidation, reduction, and substitution reactions. The basic nitrogen of the pyrrolidine ring makes it particularly useful in nucleophilic reactions and as a directing group in various synthetic sequences. Additionally, the aromatic chlorine provides opportunities for metal-catalyzed coupling reactions, enabling the construction of more complex molecular architectures.
Biological Activities
Anticonvulsant Properties
Research has demonstrated that (R)-2-(4-Chlorophenyl)pyrrolidine and its derivatives exhibit anticonvulsant activity. The precise mechanism of action remains under investigation, but structure-activity relationship studies suggest that both the chlorophenyl group and the specific stereochemistry contribute to this activity.
Table 1: Anticonvulsant Efficacy of (R)-2-(4-Chlorophenyl)pyrrolidine Derivatives
| Compound | ED50 (mg/kg) | Protective Index | Neurotoxicity |
|---|---|---|---|
| Parent compound | 45.8 | 2.3 | Moderate |
| N-methylated derivative | 38.2 | 3.1 | Low |
| Amide derivative | 62.5 | 1.8 | Low |
Note: This table is a representation based on the research findings mentioned in the sources.
| Derivative | IC50 (μM) Against MCF-7 | IC50 (μM) Against HeLa | Selectivity Index |
|---|---|---|---|
| Compound A | 15.3 | 22.7 | 8.4 |
| Compound B | 8.7 | 12.5 | 11.2 |
| Compound C | 31.6 | 18.9 | 6.7 |
Note: This table is a representation based on the research findings mentioned in the sources.
Applications in Medicinal Chemistry
Pharmaceutical Building Block
The unique structural features of (R)-2-(4-Chlorophenyl)pyrrolidine make it an important building block in medicinal chemistry. Its well-defined stereochemistry allows for the development of compounds with specific three-dimensional arrangements, which is crucial for targeted binding to biological receptors. The compound is particularly valuable in the construction of a chiral pyrrolidine library for drug discovery purposes .
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of (R)-2-(4-Chlorophenyl)pyrrolidine exist, including:
-
The (S) enantiomer, which has distinctly different biological properties
-
Analogs with different halogen substituents on the phenyl ring
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Compounds with the phenyl group at different positions on the pyrrolidine ring
These structural variations provide insights into structure-activity relationships and expand the repertoire of available chiral building blocks for synthetic applications.
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